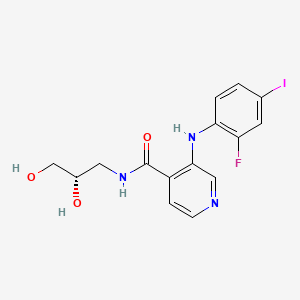
Pimasertib
Vue d'ensemble
Description
Pimasertib est un inhibiteur non compétitif sélectif et puissant de l'adénosine triphosphate de la kinase 1 et 2 activée par les mitogènes (MEK1/2). Il est principalement étudié pour son potentiel dans le traitement de divers types de cancer en inhibant la voie de signalisation Ras/Raf/MEK/ERK, qui est fréquemment activée dans les cancers humains .
Préparation Methods
La synthèse de this compound implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielles ne sont pas facilement disponibles dans le domaine public. En général, ces composés sont synthétisés par une série de réactions organiques impliquant l'halogénation, l'amination et des réactions de couplage dans des conditions contrôlées .
Chemical Reactions Analysis
This compound subit diverses réactions chimiques, notamment:
Oxydation et réduction: Ces réactions sont cruciales pour modifier les groupes fonctionnels au sein de la molécule.
Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles, conduisant à la formation de dérivés substitués.
Réactions de couplage: Celles-ci sont utilisées pour former des liaisons carbone-carbone, essentielles à la construction de la structure centrale de this compound
Scientific Research Applications
This compound a été largement étudié pour ses applications dans:
Chimie: Comme outil pour étudier la voie de signalisation MEK/ERK.
Biologie: Investigation de ses effets sur la prolifération, la différenciation et la survie cellulaires.
Médecine: Des essais cliniques ont montré son potentiel dans le traitement des tumeurs solides avancées, du mélanome et d'autres cancers en inhibant la voie MEK1/2
Industrie: Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées
Mechanism of Action
This compound se lie sélectivement et inhibe l'activité de MEK1/2, empêchant l'activation des protéines effectrices en aval et des facteurs de transcription. Cette inhibition entraîne la suppression de la signalisation cellulaire médiée par les facteurs de croissance et la prolifération des cellules tumorales. Le site de liaison unique du composé permet une haute spécificité pour les protéines MEK, empêchant l'inhibition croisée d'autres kinases .
Comparison with Similar Compounds
This compound est comparé à d'autres inhibiteurs de MEK tels que:
- Trametinib
- Selumetinib
- Cobimetinib
La particularité de this compound réside dans son site de liaison spécifique et sa capacité à inhiber MEK1/2 sans affecter les autres kinases, ce qui peut réduire les effets hors cible et améliorer son profil thérapeutique .
Analyse Des Réactions Chimiques
Pimasertib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: These are used to form carbon-carbon bonds, essential for constructing the core structure of this compound
Applications De Recherche Scientifique
Pimasertib has been extensively studied for its applications in:
Chemistry: As a tool for studying the MEK/ERK signaling pathway.
Biology: Investigating its effects on cell proliferation, differentiation, and survival.
Medicine: Clinical trials have shown its potential in treating advanced solid tumors, melanoma, and other cancers by inhibiting the MEK1/2 pathway
Industry: Potential use in developing targeted cancer therapies
Mécanisme D'action
Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of downstream effector proteins and transcription factors. This inhibition results in the suppression of growth factor-mediated cell signaling and tumor cell proliferation. The compound’s unique binding site allows for high specificity to MEK proteins, preventing cross-inhibition of other kinases .
Comparaison Avec Des Composés Similaires
Pimasertib is compared with other MEK inhibitors such as:
This compound’s uniqueness lies in its specific binding site and its ability to inhibit MEK1/2 without affecting other kinases, which may reduce off-target effects and improve its therapeutic profile .
Propriétés
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204531-26-9, 1236699-92-5 | |
| Record name | AS 703026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


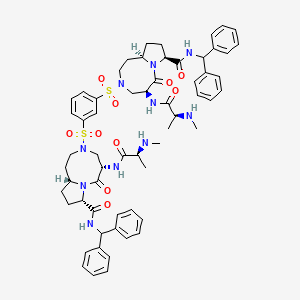
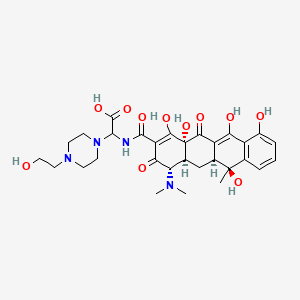

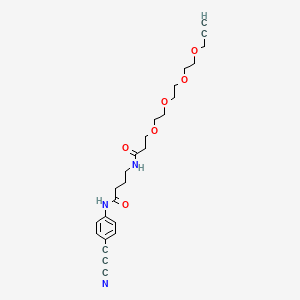
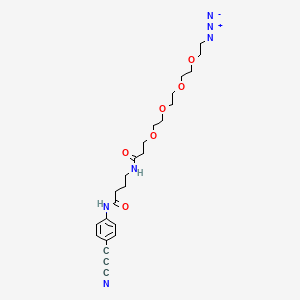
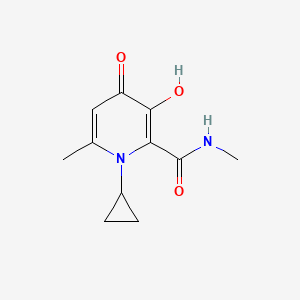
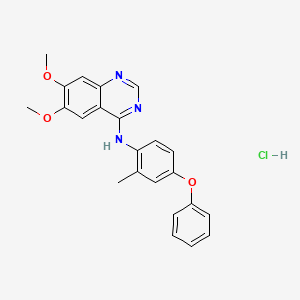
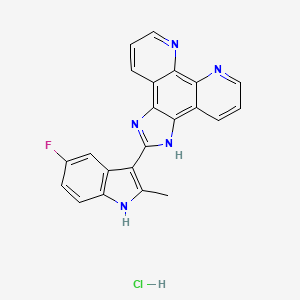
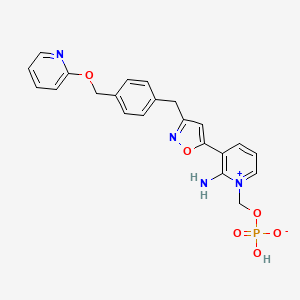
![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
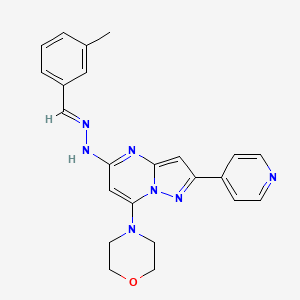

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
